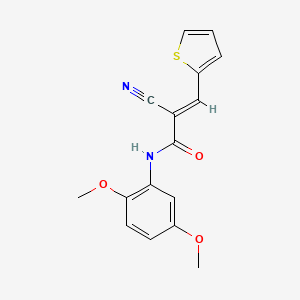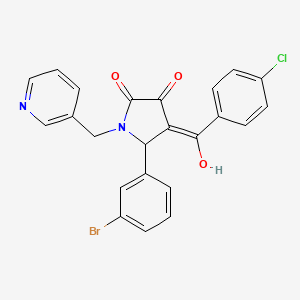
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide, also known as DTA-1, is a small molecule that has been widely studied for its potential therapeutic applications. DTA-1 belongs to the class of compounds known as immune checkpoint inhibitors, which are designed to enhance the immune system's ability to recognize and attack cancer cells. In
科学的研究の応用
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been extensively studied for its potential applications in cancer immunotherapy. Specifically, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide targets the immune checkpoint receptor glucocorticoid-induced TNFR-related protein (GITR), which is expressed on regulatory T cells (Tregs) and other immune cells. By blocking GITR, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide can enhance the activity of effector T cells and reduce the suppressive activity of Tregs, leading to increased anti-tumor immune responses.
作用機序
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide works by binding to the extracellular domain of GITR, which leads to the activation of downstream signaling pathways in immune cells. This results in the upregulation of effector T cell function and the downregulation of Treg activity, leading to enhanced anti-tumor immune responses. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to induce the production of cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), which further promote anti-tumor immune responses.
Biochemical and Physiological Effects:
In preclinical studies, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have potent anti-tumor activity in a variety of cancer models, including melanoma, colon cancer, and breast cancer. 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has also been shown to enhance the efficacy of other cancer immunotherapies, such as checkpoint inhibitors and adoptive T cell therapy. In addition, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has been shown to have a favorable safety profile in animal studies, with no significant toxicity observed at therapeutic doses.
実験室実験の利点と制限
One major advantage of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide is its specificity for GITR, which allows for targeted modulation of the immune system without affecting other immune checkpoints. However, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has a relatively short half-life in vivo, which may limit its efficacy in some settings. In addition, 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several potential future directions for 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide research. One area of interest is the development of combination therapies that target multiple immune checkpoints, which may lead to greater anti-tumor activity. Another area of interest is the optimization of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide dosing and administration regimens to maximize its efficacy. Finally, clinical trials are needed to determine the safety and efficacy of 2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide in humans, which will be an important step towards its potential clinical use as a cancer immunotherapy.
合成法
2-cyano-N-(2,5-dimethoxyphenyl)-3-(2-thienyl)acrylamide can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenylacetonitrile with 2-thiophenecarboxaldehyde, followed by the addition of acryloyl chloride and subsequent purification steps. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO).
特性
IUPAC Name |
(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-5-6-15(21-2)14(9-12)18-16(19)11(10-17)8-13-4-3-7-22-13/h3-9H,1-2H3,(H,18,19)/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDLLPBVFDBBPM-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=CC2=CC=CS2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)/C(=C/C2=CC=CS2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1-adamantyl)-5-imino-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5309047.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5309053.png)
![2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5309058.png)
![1'-(cyclopropylcarbonyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5309060.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B5309061.png)
![[4-benzyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5309064.png)


![N-[1-(1H-benzimidazol-2-yl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5309101.png)
![2-phenyl-N-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5309110.png)
![5-(2-chlorobenzylidene)-2-[4-(diphenylmethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B5309112.png)
![2-(2,3-dimethylphenoxy)-N-{2-[methyl(methylsulfonyl)amino]ethyl}acetamide](/img/structure/B5309123.png)
![methyl 4-(4-chlorophenyl)-2-{[3-(2-furyl)acryloyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5309124.png)
![N-[2-[(4-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]leucine](/img/structure/B5309132.png)